
3-Benzyloxy-2-hydroxy benzaldehyde
Overview
Description
3-Benzyloxy-2-hydroxy benzaldehyde (CAS: Not explicitly provided in evidence; structural formula: C₁₄H₁₂O₃) is a substituted benzaldehyde derivative featuring a hydroxyl (-OH) group at position 2 and a benzyloxy (-OCH₂C₆H₅) group at position 3 on the aromatic ring. This compound is of significant interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, including nucleophilic aromatic substitution, oxidation, and condensation reactions. Benzaldehyde derivatives, particularly those with hydroxyl and alkoxy substituents, are frequently explored for their bioactivities, such as antimicrobial, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-2-hydroxy benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-2-hydroxy benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base
Major Products Formed:
Scientific Research Applications
3-Benzyloxy-2-hydroxy benzaldehyde is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: As a potential lead compound in drug discovery for developing new therapeutic agents.
Industry: In the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2-hydroxy benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo redox reactions, influencing cellular redox states and modulating enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The structural and functional uniqueness of 3-benzyloxy-2-hydroxy benzaldehyde can be contextualized by comparing it with analogous benzaldehyde derivatives. Below is a detailed analysis:
Structural Analogues
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)
- Structure : C₈H₈O₃ (CAS: 148-53-8) with -OH at C2 and -OCH₃ at C3.
- o-Vanillin is a well-characterized flavoring agent, while this compound is primarily used as a synthetic intermediate .
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
- Structure: C₁₅H₁₃NO₅ (CAS: 2450-27-3) with -NO₂ at C2, -OCH₃ at C3, and -OCH₂C₆H₅ at C4.
- Key Differences :
- The nitro group in this compound introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitutions compared to the hydroxyl group in this compound .
- Applications diverge: 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is a precursor for pharmaceuticals, whereas this compound is more suited for antioxidant studies .
5-Methyl-2-hydroxybenzaldehyde
- Structure: C₈H₈O₂ (CAS: Not explicitly provided) with -OH at C2 and -CH₃ at C5.
- Key Differences :
Chromatographic Behavior
- Retention Factors :
- Benzaldehyde derivatives with bulkier substituents (e.g., benzyloxy) exhibit higher retention times in reversed-phase HPLC compared to simpler analogues like o-vanillin .
- Capacity factors (k') for benzaldehyde and methylbenzoate on ODS columns are ~1.1 and 1.0, respectively, suggesting similar elution profiles for structurally related aldehydes .
Stability and Reactivity
- This compound: The benzyloxy group is stable under acidic conditions but cleavable via hydrogenolysis, enabling selective deprotection in multistep syntheses .
- o-Vanillin : Susceptible to oxidation at the hydroxyl group, forming vanillic acid, whereas the benzyloxy group in this compound offers oxidative stability .
Biological Activity
3-Benzyloxy-2-hydroxybenzaldehyde (CAS No. 86734-59-0) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in medicine and industry.
Chemical Structure and Properties
3-Benzyloxy-2-hydroxybenzaldehyde is characterized by its benzaldehyde structure with a benzyloxy group and a hydroxyl group at the ortho position. Its molecular formula is C_14H_12O_3, with a molecular weight of 232.24 g/mol. The presence of the hydroxyl group enhances its reactivity and interaction with biological targets.
Enzyme Interaction
Research indicates that 3-Benzyloxy-2-hydroxybenzaldehyde interacts with various enzymes, notably adenyl cyclase, leading to the activation of cyclic AMP (cAMP) pathways. This activation can influence numerous cellular processes, including:
- Cell Signaling : Increased cAMP levels activate protein kinase A (PKA), which modulates downstream signaling pathways.
- Gene Expression : The compound may alter gene expression profiles, impacting cellular metabolism and function.
Biochemical Pathways
The compound participates in several biochemical pathways, including:
- Oxidation and Reduction Reactions : It can undergo oxidation in the presence of reagents like potassium permanganate or chromium trioxide, affecting its stability and biological activity.
- Substitution Reactions : The compound can react with nucleophiles in substitution reactions, potentially leading to the formation of more complex derivatives.
Pharmacological Activities
3-Benzyloxy-2-hydroxybenzaldehyde has demonstrated various pharmacological activities:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The compound shows activity against certain bacterial strains, indicating potential as an antimicrobial agent .
In Vitro Studies
Dosage Effects in Animal Models
Research indicates that dosage significantly influences the biological effects of 3-Benzyloxy-2-hydroxybenzaldehyde:
- Lower Doses : At lower concentrations, the compound enhances enzyme activity and promotes beneficial cellular functions.
- Higher Doses : Elevated doses may lead to adverse effects, including enzyme inhibition and disruption of metabolic processes.
Applications in Research and Industry
3-Benzyloxy-2-hydroxybenzaldehyde serves as a valuable intermediate in various fields:
- Pharmaceutical Development : It is explored as a lead compound for developing new therapeutic agents targeting metabolic disorders and neurodegenerative diseases.
- Chemical Synthesis : The compound is utilized in synthesizing complex organic molecules and derivatives for research purposes.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 3-Benzyloxy-2-hydroxy benzaldehyde?
Answer:
- Protection-Deprotection Approach : Start with 2,3-dihydroxybenzaldehyde. Protect the 3-hydroxy group using benzyl bromide (BnBr) in a basic medium (e.g., NaH/THF), followed by selective deprotection of the 2-hydroxy group if required. This mirrors benzyloxy group installation in polyhydroxy aromatic systems .
- Formylation : Alternatively, introduce the aldehyde group via Vilsmeier-Haack formylation after benzyl protection, ensuring regioselectivity through steric or electronic directing groups .
- Validation : Confirm regiochemistry using (e.g., singlet for aldehyde proton at δ 9.8–10.2 ppm) and (aldehyde carbon at δ 190–200 ppm) .
Q. Basic: How can the purity and structure of this compound be characterized?
Answer:
- Chromatography : Use HPLC or GC-MS to assess purity. For GC-MS, monitor molecular ion peaks (e.g., m/z ~242 for [M]) and fragmentation patterns (e.g., loss of benzyloxy group at m/z 91) .
- Spectroscopy :
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX or ORTEP-III for refinement .
Q. Advanced: How do reaction conditions influence the catalytic oxidation of benzaldehyde derivatives like this compound?
Answer:
- Acid-Base Effects : Supports with Lewis acidity (e.g., ZrO) enhance aldehyde stability by coordinating the carbonyl group, reducing over-oxidation to carboxylic acids .
- Selectivity Control : In styrene oxidation, Ce-MOF catalysts show 80% selectivity for epoxides over benzaldehyde (20%), highlighting the role of catalyst topology in directing reactivity .
- Contradictions : Discrepancies in selectivity (e.g., 80% vs 20% in different systems) may arise from competing radical pathways or solvent polarity effects .
Q. Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
- Hybrid DFT/G3B3 : Calculate vertical ionization potentials (VIPs) and adiabatic ionization potentials (AIPs) to assess electron-donating effects of substituents. For benzaldehyde derivatives, VIPs typically range 8.25–10.37 eV .
- MP2 Methods : Model hydrogen bonding and tautomerism between aldehyde and hydroxy groups, which influence reactivity in protic solvents .
Q. Basic: What safety protocols should be followed when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid release into waterways .
- First Aid : For eye contact, irrigate with water for 15 minutes; for ingestion, rinse mouth and seek medical attention .
Q. Advanced: How can conflicting NMR data for benzaldehyde derivatives be resolved?
Answer:
- Dynamic Effects : Use variable-temperature NMR to distinguish tautomers (e.g., keto-enol equilibria) .
- Deuteration : Replace exchangeable protons (e.g., -OH) with deuterium to simplify splitting patterns .
- 2D NMR : Employ HSQC or HMBC to correlate ambiguous protons with neighboring carbons .
Q. Advanced: What role does this compound play in natural product synthesis?
Answer:
- Building Block : Serve as a precursor for lignans or flavonoids via [3,3]-sigmatropic rearrangements or Michael additions .
- Cascade Reactions : Example: Coupling with propargyl alcohols to form benzofuran scaffolds under Pd catalysis .
Q. Basic: How can solvent choice affect the reactivity of this compound?
Answer:
- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating nucleophilic additions to the aldehyde group .
- Aprotic Solvents (e.g., THF) : Favor enolate formation in base-mediated reactions, enhancing electrophilic substitution at the aromatic ring .
Q. Advanced: What thermodynamic data are critical for modeling reactions involving this compound?
Answer:
- Enthalpy of Formation : Derived from combustion calorimetry or computational methods (e.g., G3B3) .
- Vapor Pressure : Use Clausius-Clapeyron equations to predict volatility during high-temperature reactions .
Q. Advanced: How can catalytic systems be optimized for selective functionalization of the aldehyde group?
Answer:
Properties
IUPAC Name |
2-hydroxy-3-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPYNNNKOORPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461278 | |
Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86734-59-0 | |
Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(benzyloxy)-2-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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